molecular formula C17H18N4O3 B127676 (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine CAS No. 155272-14-3

(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine

Katalognummer B127676
CAS-Nummer: 155272-14-3
Molekulargewicht: 326.35 g/mol
InChI-Schlüssel: LOMRVCHJXHGCSD-RAXLEYEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine, also known as QSAR-1, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the adenosine A2A receptor, which is involved in several physiological processes, including neurotransmission, inflammation, and immune response.

Wirkmechanismus

(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine is a selective antagonist of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is activated by adenosine, a purine nucleoside that is released from cells under conditions of stress or injury. Activation of the A2A receptor leads to the activation of several intracellular signaling pathways, including the cAMP-PKA pathway, which is involved in several physiological processes, including neurotransmission, inflammation, and immune response.
By blocking the A2A receptor, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine inhibits the downstream signaling pathways that are activated by adenosine. This leads to a reduction in inflammation, immune response, and neurotransmission, which are all processes that are involved in several diseases.
Biochemical and Physiological Effects
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has several biochemical and physiological effects that have been studied in preclinical models. In neurodegenerative diseases, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and reducing cell cycle progression. In cardiovascular diseases, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the adenosine A2A receptor, which makes it a useful tool for studying the role of the A2A receptor in several diseases. Another advantage is its high potency, which allows for the use of lower concentrations in experiments.
One of the limitations of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine is its low solubility in water, which can make it difficult to use in some experiments. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

For the study of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine include further investigation of its potential therapeutic applications in neurodegenerative diseases, cancer, and cardiovascular diseases. In addition, further studies are needed to better understand the mechanism of action of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine, including its effects on intracellular signaling pathways and gene expression. Finally, the development of more potent and selective A2A receptor antagonists may lead to the development of new therapies for several diseases.

Synthesemethoden

The synthesis of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine involves the reaction of 8-bromo-1,3-dimethylxanthine with 4-hydroxystyrene in the presence of a palladium catalyst. The resulting product is then treated with diethylamine to obtain the final compound. This method has been optimized to yield high purity and good yields of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine.

Wissenschaftliche Forschungsanwendungen

(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been extensively studied for its potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and cardiovascular diseases. In neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, the adenosine A2A receptor has been shown to play a role in the progression of the disease. (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have neuroprotective effects in preclinical models of these diseases by blocking the A2A receptor.
In cancer, the adenosine A2A receptor has been shown to be overexpressed in several types of cancer cells, including breast, lung, and colon cancer. (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to inhibit the growth and proliferation of these cancer cells by blocking the A2A receptor.
In cardiovascular diseases, the adenosine A2A receptor has been shown to play a role in the regulation of blood pressure and heart rate. (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have cardioprotective effects in preclinical models of cardiovascular diseases by blocking the A2A receptor.

Eigenschaften

CAS-Nummer

155272-14-3

Produktname

(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine

Molekularformel

C17H18N4O3

Molekulargewicht

326.35 g/mol

IUPAC-Name

1,3-diethyl-8-[(E)-2-(4-hydroxyphenyl)ethenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C17H18N4O3/c1-3-20-15-14(16(23)21(4-2)17(20)24)18-13(19-15)10-7-11-5-8-12(22)9-6-11/h5-10,22H,3-4H2,1-2H3,(H,18,19)/b10-7+

InChI-Schlüssel

LOMRVCHJXHGCSD-RAXLEYEMSA-N

Isomerische SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N/C(=C/C=C3C=CC(=O)C=C3)/N2

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)O

Kanonische SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=CC=C3C=CC(=O)C=C3)N2

Synonyme

1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(4-hydroxyphenyl)eth enyl)-, (E)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.